molecular formula C11H14O4 B14837349 4-Tert-butoxy-2-hydroxybenzoic acid

4-Tert-butoxy-2-hydroxybenzoic acid

Cat. No.: B14837349
M. Wt: 210.23 g/mol
InChI Key: JHVPKQHIUQKYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butoxy-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. This compound is characterized by the presence of a tert-butoxy group at the 4-position and a hydroxyl group at the 2-position on the benzene ring. Hydroxybenzoic acids are known for their various biochemical and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-hydroxybenzoic acid typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tert-butoxy group.

Major Products Formed

    Oxidation: Formation of 4-tert-butoxy-2-hydroxybenzaldehyde or 4-tert-butoxy-2-hydroxyacetophenone.

    Reduction: Formation of 4-tert-butoxy-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Tert-butoxy-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butoxy-2-hydroxybenzoic acid is unique due to the presence of both the tert-butoxy and hydroxyl groups, which confer distinct chemical properties such as increased hydrophobicity and steric hindrance. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzoic acid

InChI

InChI=1S/C11H14O4/c1-11(2,3)15-7-4-5-8(10(13)14)9(12)6-7/h4-6,12H,1-3H3,(H,13,14)

InChI Key

JHVPKQHIUQKYGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.